molecular formula C23H38N2O3 B3989286 1-[[[3-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]methylamino]methyl]cyclohexan-1-ol

1-[[[3-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]methylamino]methyl]cyclohexan-1-ol

Cat. No.: B3989286
M. Wt: 390.6 g/mol
InChI Key: AWJYOGYFYGGKOH-UHFFFAOYSA-N
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Description

1-[[[3-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]methylamino]methyl]cyclohexan-1-ol is a complex organic compound featuring a cyclohexanol core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[[3-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]methylamino]methyl]cyclohexan-1-ol typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of a cyclohexanol derivative with a phenylmethylamine derivative, followed by the introduction of the azepan-1-yl group through nucleophilic substitution. The final step often involves the formation of the hydroxypropoxy linkage under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1-[[[3-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]methylamino]methyl]cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The azepan-1-yl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

1-[[[3-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]methylamino]methyl]cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[[[3-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]methylamino]methyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(Azepan-1-yl)ethyl methacrylate: Shares the azepan-1-yl group but differs in the overall structure and functional groups.

    1-Azepan-1-yl-3-(3-nitro-phenyl)-propenone: Contains the azepan-1-yl group and a phenyl ring but has different substituents.

Uniqueness

1-[[[3-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]methylamino]methyl]cyclohexan-1-ol is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[[[3-[3-(azepan-1-yl)-2-hydroxypropoxy]phenyl]methylamino]methyl]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O3/c26-21(17-25-13-6-1-2-7-14-25)18-28-22-10-8-9-20(15-22)16-24-19-23(27)11-4-3-5-12-23/h8-10,15,21,24,26-27H,1-7,11-14,16-19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJYOGYFYGGKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(COC2=CC=CC(=C2)CNCC3(CCCCC3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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